Ethanone, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)-
Overview
Description
bk-2C-B (hydrochloride): beta-keto-4-bromo-2,5-dimethoxyphenylamine hydrochloride , is a novel psychedelic substance. It is the beta-ketone structural analogue of 2C-B, a well-known psychedelic drug of the 2C family. This compound is primarily used as a recreational drug and is usually taken orally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bk-2C-B (hydrochloride) involves several steps:
Grignard Reaction: The initial step involves a Grignard reaction with methylmagnesium bromide.
Oxidation: This is followed by an oxidation step.
Bromination: The next step involves bromination.
Reaction with Hexamethylenetetramine: This intermediate is then reacted with hexamethylenetetramine.
Acid Hydrolysis: The final step involves acid hydrolysis to yield bk-2C-B (hydrochloride).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: bk-2C-B (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, bk-2C-B (hydrochloride) is used as a reference standard in analytical studies. It helps in the development of analytical methods for detecting and quantifying similar substances .
Biology and Medicine: Research in biology and medicine focuses on understanding the pharmacological effects of bk-2C-B (hydrochloride). Studies investigate its interaction with serotonin receptors and its potential therapeutic applications .
Industry: In industry, bk-2C-B (hydrochloride) is primarily used for forensic and research purposes. It is not used in mainstream industrial applications due to its psychoactive properties and legal status .
Mechanism of Action
bk-2C-B (hydrochloride) exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered perception, mood, and cognition, characteristic of psychedelic experiences . The compound’s beta-ketone group plays a crucial role in its binding affinity and activity at these receptors .
Comparison with Similar Compounds
2C-B (2,5-dimethoxy-4-bromophenethylamine): The parent compound of bk-2C-B, known for its psychedelic effects.
bk-2C-I (beta-keto-4-iodo-2,5-dimethoxyphenylamine): An analogue with an iodine substituent instead of bromine.
Uniqueness: bk-2C-B (hydrochloride) is unique due to its beta-ketone structure, which differentiates it from other 2C compounds. This structural difference influences its pharmacokinetics and pharmacodynamics, leading to distinct effects and potency .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12/h3-4H,5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJGAIOBIDRPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045990 | |
Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807631-09-0 | |
Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=807631-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bk-2C-B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BK-2C-B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KJ195I24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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